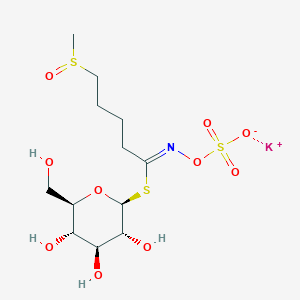

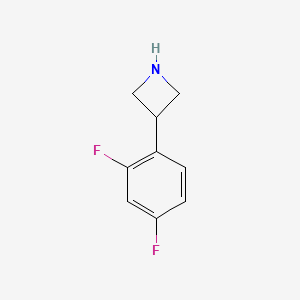

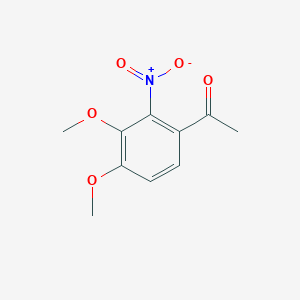

![molecular formula C12H10FN3O B6338548 2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95% CAS No. 1554286-01-9](/img/structure/B6338548.png)

2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one” belongs to a class of compounds known as pyrazolo-pyrazines. These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives, including pyrazolo-pyrazines, have shown promising anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo-pyrazines involves a series of chemical reactions. For instance, a three-step reaction sequence has been used to synthesize derivatives of a similar compound, benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . This process involves five reactive centers (amide, amine, carbonyl, azide, and alkyne) and is performed using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis

The molecular structure of pyrazolo-pyrazines can be determined using various spectroscopic techniques. For instance, 1D and 2D NMR spectroscopy and X-ray crystallography have been used to determine the stereochemistry and relative configurations of synthesized compounds .Chemical Reactions Analysis

Pyrazolo-pyrazines undergo various chemical reactions. For example, they can react with different amine derivatives using Cs2CO3 in methanol to form new derivatives . Moreover, they can also undergo a retro Diels–Alder (RDA) procedure to yield a new heterocyclic system .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo-pyrazines can be determined using various techniques. For instance, the melting point, IR spectrum, and NMR data can provide valuable information about the compound’s properties .Aplicaciones Científicas De Investigación

2FP-6,7-DHP-5H-PP-4-O has a variety of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antioxidant, as it has been found to scavenge free radicals and reduce oxidative stress in animal models.

Mecanismo De Acción

Target of Action

Pyrrolopyrazine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . The interaction could involve binding to the active site of an enzyme or receptor, leading to a change in its function.

Biochemical Pathways

These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Pharmacokinetics

In vitro pharmacokinetic studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .

Result of Action

Pyrrolopyrazine derivatives have been known to exhibit various biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2FP-6,7-DHP-5H-PP-4-O in lab experiments include its high purity (95%) and its relatively low cost. Additionally, the compound can be easily synthesized and is readily available. The main limitation of the compound is that its mechanism of action is not yet fully understood, so further research is needed to better understand its effects.

Direcciones Futuras

The potential future directions for the research of 2FP-6,7-DHP-5H-PP-4-O include further studies on its mechanism of action, its potential as an anti-cancer agent, its potential as an anti-inflammatory agent, and its potential as an antioxidant. Additionally, further studies could be conducted to investigate the compound’s potential applications in other fields, such as drug delivery, gene therapy, and cell signaling. Furthermore, further studies could be conducted to investigate the compound’s potential interactions with other compounds, such as drugs and other therapeutic agents.

Métodos De Síntesis

2FP-6,7-DHP-5H-PP-4-O can be synthesized via a variety of methods. The most common method is through the reaction of 3-fluoro-phenyl-hydrazine with pyrazolo[1,5-a]pyrazin-4-one in the presence of a base, such as pyridine or triethylamine. This reaction produces the desired compound, 2FP-6,7-DHP-5H-PP-4-O, in high yields. Other methods of synthesis include the use of Grignard reagents, or the reaction of 3-fluoro-phenyl-hydrazine with pyrazolo[1,5-a]pyrazin-4-one in the presence of a Lewis acid.

Safety and Hazards

While specific safety and hazard information for “2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one” is not available, it is generally recommended to handle similar compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-3,6-7H,4-5H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHDQXUZJDZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC(=CC=C3)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

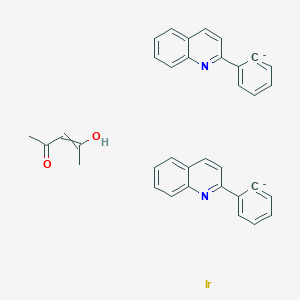

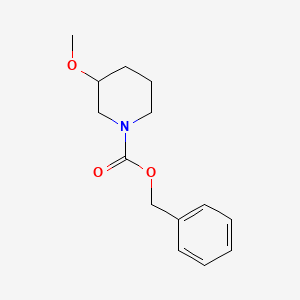

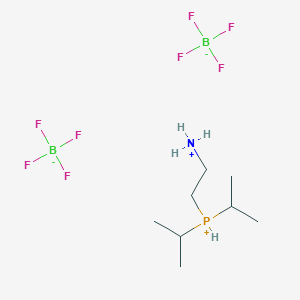

![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)

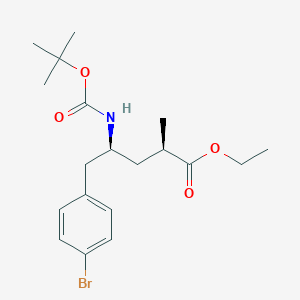

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)

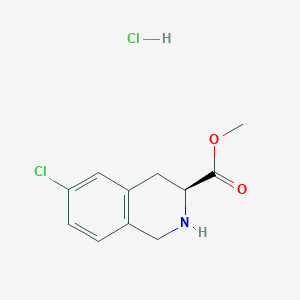

![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)